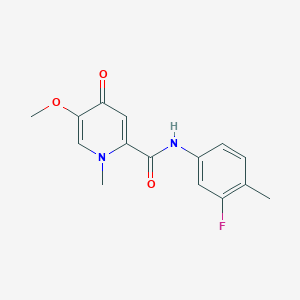

N-(3-fluoro-4-methylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Description

N-(3-fluoro-4-methylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic dihydropyridine derivative characterized by a fluorinated aromatic substituent (3-fluoro-4-methylphenyl) attached to a carboxamide group. The dihydropyridine core features a methoxy group at position 5 and a methyl group at position 1, contributing to its electronic and steric properties. Its fluorine atom enhances electronegativity and metabolic stability, while the methyl groups may influence lipophilicity and binding interactions .

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3/c1-9-4-5-10(6-11(9)16)17-15(20)12-7-13(19)14(21-3)8-18(12)2/h4-8H,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGGUGNIOHCLDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C(=CN2C)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluoro-4-methylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, drawing on diverse research findings.

- Molecular Formula : C₁₅H₁₅FN₂O₃

- Molecular Weight : 290.29 g/mol

- CAS Number : 1105250-16-5

The compound operates primarily through the inhibition of specific enzyme pathways that are crucial in various physiological processes. It has been shown to modulate protein kinase activity, which is integral for cellular functions such as proliferation and apoptosis. This modulation can lead to significant effects on cancer cell growth and survival.

Antitumor Activity

Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit the proliferation of tumor cells while sparing normal cells. The compound's antitumor efficacy is attributed to its interaction with cell cycle-related proteins, leading to cell cycle arrest and apoptosis in malignant cells .

In Vivo Efficacy

In preclinical models, particularly xenograft studies involving human gastric carcinoma, the compound has shown promising results in inhibiting tumor growth. For instance, one study reported complete tumor stasis in a Met-dependent gastric carcinoma model following oral administration of a related compound . These findings suggest that this compound could be a candidate for further clinical evaluation.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound indicate favorable absorption and distribution characteristics. Studies have highlighted its potential for moderate bioavailability, which is essential for therapeutic efficacy. However, detailed toxicity profiles are still under investigation to ensure safety for human use.

Comparative Biological Activity Table

| Compound | Activity | Cell Line | Mechanism |

|---|---|---|---|

| This compound | Antitumor | GTL-16 (gastric carcinoma) | Protein kinase inhibition |

| Related Compound A | Tumor stasis | GTL-16 (gastric carcinoma) | Met kinase inhibition |

| Related Compound B | Cytotoxicity | MDA-MB-231 (breast cancer) | Cell cycle arrest |

Case Studies

Several case studies have documented the effects of similar compounds within the same chemical class. For example:

- Study on Met Kinase Inhibitors : A related dihydropyridine derivative demonstrated significant tumor reduction in xenograft models by targeting Met kinase pathways .

- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of compounds with structural similarities to this compound, focusing on their role in cancer therapy.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s closest structural analog is N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide (), which shares the dihydropyridine-carboxamide backbone but differs in the substituent group. Key structural distinctions include:

Physicochemical Properties and Lumping Strategy Considerations

highlights the lumping strategy , where structurally similar compounds are grouped based on shared properties. While the target compound and its analog share a dihydropyridine core, their substituents lead to divergent behaviors:

Table 1: Estimated Physicochemical Properties

The lumping strategy would group these compounds under "dihydropyridine-carboxamides," but experimental data must validate assumptions due to substituent-driven variability in reactivity and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.